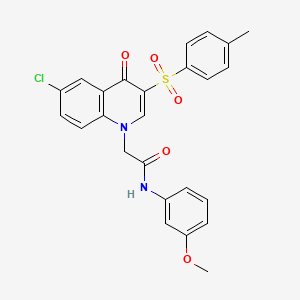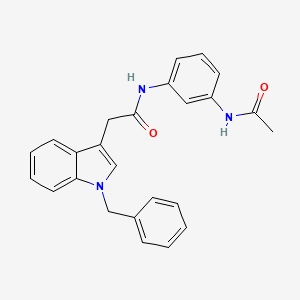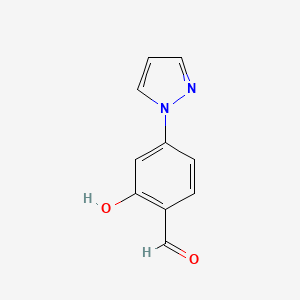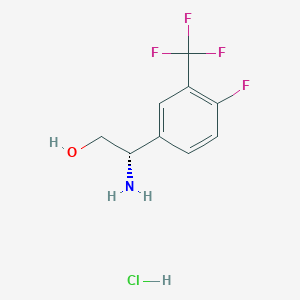
Thiophen-3-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include reactions such as substitution, condensation, and functional group transformations. For example, a similar compound was synthesized through the substitution reaction of a specific oxime with dichlorobenzenesulfonylchloride, showcasing the complexity involved in synthesizing such molecules (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using techniques like single crystal X-ray diffraction. For instance, the structure of a closely related compound was elucidated, revealing a chair conformation for the piperidine ring and distorted tetrahedral geometry around sulfur atoms, highlighting the intricate structural features (Karthik et al., 2021).
Chemical Reactions and Properties
Chemical properties of these compounds include their reactivity towards various chemical agents and conditions. The analysis of chemical reactions involves understanding the reactivity patterns, such as the susceptibility of specific bonds to cleavage under certain conditions or the compound's behavior in the presence of various reagents. For example, the thermal properties of a related compound were studied using thermogravimetric analysis, demonstrating stability in a specific temperature range (Karthik et al., 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of these compounds under different conditions. The crystal structure analysis contributes to understanding the physical properties by detailing the molecule's geometry and intermolecular interactions, which influence properties like solubility and stability.
Chemical Properties Analysis
The chemical properties are closely linked to the compound's structure, affecting its reactivity and interaction with biological targets. Detailed studies on similar compounds have used density functional theory (DFT) calculations to optimize structural coordinates and evaluate electronic parameters, providing insights into the compound's reactivity and potential biological activity (Karthik et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound has been involved in studies related to the synthesis and characterization of heterocyclic compounds. Research by Swamy et al. (2013) on isomorphous structures involving thiophene derivatives provides insights into the chlorine-methyl exchange rule, highlighting the compound's structural complexity and potential for further chemical modifications (V. Rajni Swamy, P. Müller, N. Srinivasan, S. Perumal, R.V. Krishnakumar, 2013). This study indicates the compound's relevance in understanding molecular isomorphism and disorder, which can be crucial for data-mining procedures and structural database searches.
Biological Activities
Several studies have explored the biological activities of thiophene derivatives, indicating potential therapeutic applications. For example, Reddy et al. (2012) synthesized a family of compounds related to thiophene, demonstrating moderate to high antiosteoclast and osteoblast activity, suggesting potential applications in bone health and the treatment of osteoporosis (G. S. Reddy, M. V. Reddy, C. R. Rani, N. B. Reddy, K. U. Rao, S. Nayak, C. S. Reddy, 2012).
Spectroscopic Properties and Molecular Modeling
The spectroscopic properties of thiophene derivatives have been studied, providing valuable insights into their electronic absorption, excitation, and fluorescence properties. Al-Ansari (2016) investigated the effects of structure and environment on the spectroscopic properties of thiophene derivatives, employing experimental and theoretical methods to understand their behavior in various solvents (I. A. Z. Al-Ansari, 2016). These findings are crucial for developing new materials with specific optical properties.
Anticancer Activity
The anticancer activity of thiophene derivatives has been another area of interest. Inceler et al. (2013) synthesized and evaluated a series of thiophene-containing pyrazole derivatives, finding that some compounds exhibited significant growth inhibitory effects on certain cancer cells (Nazan Inceler, A. Yılmaz, S. Baytas, 2013). This research underscores the potential of thiophene derivatives in developing new anticancer agents.
Propiedades
IUPAC Name |
thiophen-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S/c17-16(18,19)12-1-2-14(20-9-12)23-13-3-6-21(7-4-13)15(22)11-5-8-24-10-11/h1-2,5,8-10,13H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCLSYKMVSHENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)
![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)
![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)



